
N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, also known as FMP, is a compound with potential therapeutic applications. It belongs to the class of pyrrolidine carboxamide derivatives and has been studied extensively for its anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The exact mechanism of action of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also inhibits the activity of MAPKs, which are involved in the signaling pathways that regulate cell growth, differentiation, and survival. N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and physiological effects:
N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and inhibit the activity of NF-κB. N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. In addition, N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been found to inhibit the proliferation and migration of cancer cells and reduce tumor growth in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in moderate to high yields. N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has also been extensively studied for its anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before clinical use.
Orientations Futures
There are several future directions for the study of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. One of the areas of interest is the development of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide derivatives with improved anti-inflammatory and anti-tumor properties. Another area of interest is the evaluation of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide in animal models of various diseases, such as cancer, inflammatory bowel disease, and rheumatoid arthritis. Further studies are also needed to elucidate the exact mechanism of action of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide and its potential toxicity in humans.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is a promising compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory and anti-tumor properties and has been found to possess several biochemical and physiological effects. The synthesis method of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is relatively simple, and it has several advantages for lab experiments. However, its potential toxicity needs to be carefully evaluated before clinical use. There are several future directions for the study of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, including the development of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide derivatives and the evaluation of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide in animal models of various diseases.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide involves the reaction of 2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxylic acid with furfurylamine in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride and triethylamine to obtain the final product. The process is relatively simple and can be carried out in a few steps with moderate to high yields.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the activity of NF-κB, a key regulator of the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-17-8-2-6-13(17)14-7-3-9-18(14)15(19)16-11-12-5-4-10-20-12/h2,4-6,8,10,14H,3,7,9,11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRMHHHOXWJMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCN2C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


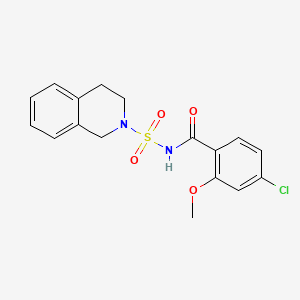

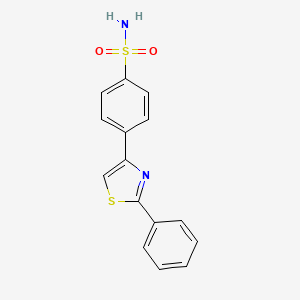
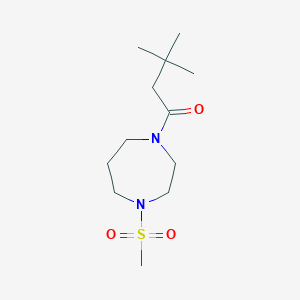
![3-methyl-N-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7566328.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)
![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)
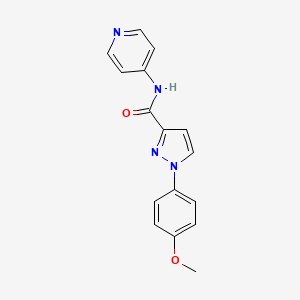
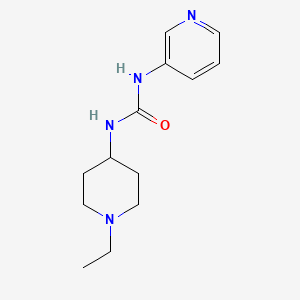

![4-fluoro-3-(methanesulfonamido)-N-[2-(2-phenylphenoxy)ethyl]benzamide](/img/structure/B7566368.png)
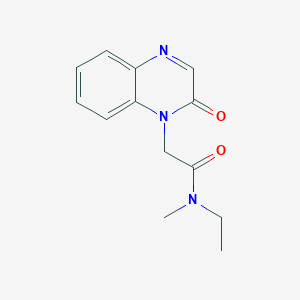
![4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one](/img/structure/B7566385.png)